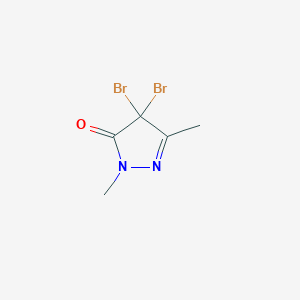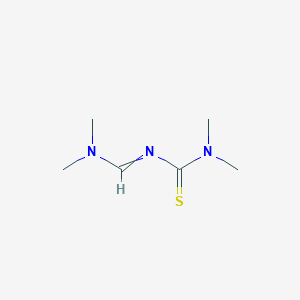
N'-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is an organosulfur compound with the molecular formula C5H12N2S. This compound is known for its unique chemical properties and is often used in various chemical reactions and industrial applications. It is a yellow solid that is typically encountered as a yellow syrup.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is synthesized through the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:
Chlorination: Tetramethylthiuram disulfide is treated with chlorine gas. [ \text{(Me}_2\text{NC(S))}_2\text{S}_2 + 3 \text{Cl}_2 \rightarrow 2 \text{Me}_2\text{NC(S)Cl} + 2 \text{SCl}_2 ]
Purification: The resulting product is purified by crystallization from pentane or by distillation at low pressure
Industrial Production Methods
In industrial settings, the production of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with dithiocarbamates to form thiuram sulfides. [ \text{R}_2\text{NCS}_2^- + \text{Me}_2\text{NC(S)Cl} \rightarrow \text{(R}_2\text{NC(S))}_2\text{S} ]
Addition Reactions: It reacts with methanethiolate to form methyl dimethyldithiocarbamate. [ \text{Me}_2\text{NC(S)Cl} + \text{MeS}^- \rightarrow \text{Me}_2\text{NC(S)SMe} ]
Common Reagents and Conditions
Chlorine Gas: Used in the chlorination step.
Dithiocarbamates: Reactants in substitution reactions.
Methanethiolate: Reactant in addition reactions.
Major Products
Thiuram Sulfides: Formed from substitution reactions.
Methyl Dimethyldithiocarbamate: Formed from addition reactions.
Applications De Recherche Scientifique
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide involves its electrophilic nature. It serves as a source of the R2NC(S)+ group, which can participate in various chemical reactions. The compound targets specific molecular pathways, including the deoxygenation of pyridine-N-oxides and the formation of thiuram sulfides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.
Tetramethylthiuram Disulfide: Precursor in the synthesis of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide.
Methyl Dimethyldithiocarbamate: A product formed from the reaction with methanethiolate.
Uniqueness
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
118062-01-4 |
|---|---|
Formule moléculaire |
C6H13N3S |
Poids moléculaire |
159.26 g/mol |
Nom IUPAC |
3-(dimethylaminomethylidene)-1,1-dimethylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(2)5-7-6(10)9(3)4/h5H,1-4H3 |
Clé InChI |
KBVQJEKAHKMCID-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
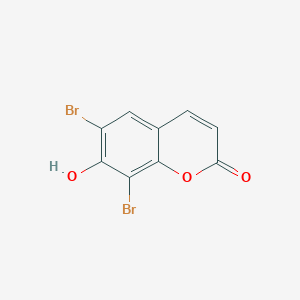
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
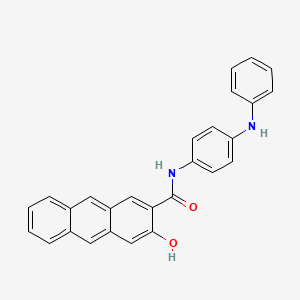
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)

![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)


![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
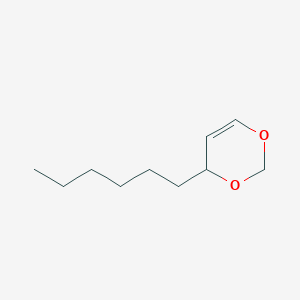
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
